1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, an ethyl group, a methyl group, and a methylsulfonamido phenyl group
Preparation Methods
The synthesis of 1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the methylsulfonamido phenyl group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the reactions proceed efficiently. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-ethyl-5-methyl-N-(1-methylpyrazol-3-yl)pyrazole-4-sulfonamide: This compound has a similar pyrazole structure but differs in the substituents attached to the pyrazole ring.
1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-sulfonamide: This compound also contains a pyrazole ring but has a trifluoromethoxy phenyl group instead of a methylsulfonamido phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-N-[3-(methanesulfonamido)phenyl]-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-18-10(2)8-13(16-18)14(19)15-11-6-5-7-12(9-11)17-22(3,20)21/h5-9,17H,4H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCRRFDHODBLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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